Methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 2-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines a benzothiophene core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common approach is the asymmetric hydrogenation of methyl (Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylate in the presence of rhodium catalysts with amidophosphite ligands . This method is characterized by high enantioselectivity and complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones, allowing for the creation of derivatives with tailored properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
METHYL 2-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.
Industry: The compound’s unique structure makes it useful in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of METHYL 2-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various effects. The specific pathways and targets depend on the compound’s structure and the context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives and molecules with similar functional groups. Examples include:
Uniqueness
What sets METHYL 2-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE apart is its specific combination of functional groups and its potential for high enantioselectivity in synthesis. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H27NO5S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
methyl 2-[[2-(3,4-diethoxyphenyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H27NO5S/c1-4-27-16-11-10-14(12-17(16)28-5-2)13-19(24)23-21-20(22(25)26-3)15-8-6-7-9-18(15)29-21/h10-12H,4-9,13H2,1-3H3,(H,23,24) |
InChI Key |
DXSCMTXHKCOPDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)OCC |
Origin of Product |
United States |
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